Perbromate

Oxidation potential Redox chemistry Thermodynamics

Secure a reliable supply of Perbromate for your critical research. Its unique kinetic inertness allows for unambiguous oxygen atom transfer studies, unlike its analogs. With a high reduction potential of +1.853 V, it enables specific oxidations not achievable with periodate. As the benchmark system for validating computational models, this high-purity Br(VII) oxidant is essential for advanced chemistry. Source it from specialized manufacturers.

Molecular Formula BrO4-
Molecular Weight 143.9 g/mol
CAS No. 16474-32-1
Cat. No. B1232271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerbromate
CAS16474-32-1
Molecular FormulaBrO4-
Molecular Weight143.9 g/mol
Structural Identifiers
SMILES[O-]Br(=O)(=O)=O
InChIInChI=1S/BrHO4/c2-1(3,4)5/h(H,2,3,4,5)/p-1
InChIKeyLLYCMZGLHLKPPU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perbromate (CAS 16474-32-1) Procurement Guide: Technical Specifications, Oxidation Potential, and Research-Grade Sourcing


The perbromate ion (BrO₄⁻, CAS 16474-32-1) is the conjugate base of perbromic acid, in which bromine is in its highest oxidation state of +7 [1]. It is a tetrahedral oxyanion structurally analogous to perchlorate (ClO₄⁻) and periodate (IO₄⁻) [1][2]. Unlike its long-known halogen oxoanion counterparts, perbromate remained elusive until its first successful synthesis in 1968 via the beta decay of ⁸³Se-selenate [2]. It is a strong oxidant, with a standard reduction potential of E° = +1.853 V for the BrO₄⁻/BrO₃⁻ couple and +0.68 V for the BrO₄⁻/Br⁻ couple at pH 14 [3].

Perbromate vs. Perchlorate and Periodate: Critical Differences in Synthesis Feasibility and Thermodynamic Stability


Perbromate (BrO₄⁻) cannot be simply interchanged with its structural analogs perchlorate (ClO₄⁻) or periodate (IO₄⁻) due to a fundamental anomaly in the synthetic accessibility of the halogen oxoanion series [1]. While perchlorate and periodate have been known and widely utilized for over a century, perbromate remained synthetically elusive until 1968, and even today, its preparation requires specialized, often low-yield methods such as fluorine gas oxidation or electrolysis on doped diamond anodes [1][2]. This is not a reflection of inherent thermodynamic instability; computational and experimental studies confirm perbromate is comparably stable to its analogs [3]. The differentiation lies in the unique kinetic and mechanistic barriers to its formation, which preclude generic substitution and necessitate a dedicated procurement strategy for researchers requiring a Br(VII) oxidant with distinct redox properties [4].

Quantitative Differentiation of Perbromate (CAS 16474-32-1) Against Key Inorganic Oxidants: Head-to-Head Performance Data


Thermodynamic Oxidation Potential of Perbromate vs. Perchlorate and Periodate

Perbromate possesses a higher thermodynamic oxidation potential than both perchlorate and periodate. For the BrO₄⁻/BrO₃⁻ couple, the standard reduction potential E° is +1.853 V . This is a critical differentiator from perchlorate, which is kinetically inert, and periodate, which exhibits a lower potential for the IO₄⁻/IO₃⁻ couple (+1.60 V) [1]. This data positions perbromate as a uniquely potent oxidant within the halogen oxoanion series for specific redox transformations.

Oxidation potential Redox chemistry Thermodynamics

Aqueous Reactivity Kinetics: Perbromate with Sulfur(IV) vs. Arsenic(III)

The reactivity of perbromate with two-electron reductants is highly substrate-dependent, quantified by second-order rate constants. At 25°C and ionic strength μ ≈ 1, the rate constant for the reaction with sulfur(IV) is kS = 5.8 × 10⁻³ L·mol⁻¹·s⁻¹ [1]. For arsenic(III), the reaction is significantly faster, with a rate constant of k = 0.47 L·mol⁻¹·s⁻¹ at 25°C [1]. This kinetic data allows for precise selection of perbromate for targeted oxidative removal of specific inorganic contaminants.

Oxidation kinetics Water treatment Reaction mechanisms

Thermal Decomposition Pathway: Perbromate vs. Perchlorate

The thermal decomposition behavior of perbromate salts is fundamentally distinct from that of perchlorates. Potassium perbromate (KBrO₄) decomposes via oxygen loss to form potassium bromate (KBrO₃) and O₂ gas: 2 KBrO₄ → 2 KBrO₃ + O₂ [1]. This contrasts sharply with perchlorates, which thermally decompose to the chloride salt (e.g., KClO₄ → KCl + 2 O₂) [2]. This divergent pathway is critical for applications where the final byproduct or the decomposition mechanism is a safety or process consideration.

Thermal stability Decomposition mechanism Safety

Synthesis Yield from Bromate Oxidation: Perbromate via Electrolysis vs. Fluorine Gas

The synthetic accessibility of perbromate is a primary differentiator from its analogs. Electrolytic oxidation of bromate to perbromate on doped diamond anodes yields perbromate in the low percentage range (typically 1-3%) [1]. In contrast, oxidation using elemental fluorine gas (F₂) under alkaline conditions provides a significantly more efficient, though more hazardous, route [2]. This quantitative yield data is essential for evaluating the feasibility and cost-effectiveness of on-site generation versus commercial procurement.

Synthesis efficiency Electrolysis Chemical oxidation

Crystal Structure of Potassium Perbromate: Unique Lattice Parameters vs. Perchlorate and Periodate

The solid-state structure of potassium perbromate (KBrO₄) provides a unique crystallographic fingerprint for material identification and purity analysis. It crystallizes in the orthorhombic space group Pnma (No. 62) with lattice parameters a = 8.93 Å, b = 5.921 Å, and c = 7.488 Å [1]. This distinguishes it from potassium perchlorate (KClO₄), which also adopts the Pnma space group but has significantly different lattice constants (a = 8.861 Å, b = 5.644 Å, c = 7.232 Å) [2]. The distinct unit cell volume (V = 395.924 ų for KBrO₄ vs. ~362 ų for KClO₄) is a direct consequence of the larger Br(VII) ionic radius.

Crystallography Solid-state chemistry Structure-property relationships

Kinetic Inertness of Perbromate in Oxygen Exchange with Water

Perbromate exhibits remarkable kinetic inertness with respect to oxygen atom exchange with bulk water. Isotopic tracer studies demonstrated that a 0.14 M solution of KBrO₄ underwent less than 7% oxygen exchange with water after 19 days at 94°C [1]. This extreme kinetic stability of the Br-O bond in aqueous solution is a key differentiator from more labile oxidants like hypochlorite or periodate, which exchange oxygen rapidly under similar conditions.

Oxygen exchange Kinetic stability Isotopic labeling

Strategic Application Areas for Perbromate (CAS 16474-32-1) in Advanced Chemical Research and Industrial R&D


Mechanistic Probe in ¹⁸O Isotopic Labeling Studies for Oxidation Mechanisms

The kinetic inertness of perbromate to oxygen exchange with water (<7% over 19 days at 94°C [3]) makes it an ideal reagent for tracking oxygen atom transfer in oxidation mechanisms. Unlike periodate, which rapidly scrambles its oxygen atoms with the solvent, perbromate retains its isotopic identity. This allows for unambiguous determination of whether an oxidation reaction proceeds via direct oxygen atom transfer or an alternative electron transfer pathway, a critical distinction in fundamental reaction mechanism studies. Furthermore, isotopic tracer experiments have directly confirmed that perbromate transfers one of its oxygen atoms to reductants like S(IV) and As(III) [3].

Selective Oxidation of Arsenic(III) in Environmental Remediation and Analytical Chemistry

The stark difference in reaction kinetics between perbromate and arsenic(III) (k = 0.47 L·mol⁻¹·s⁻¹) versus sulfur(IV) (k = 5.8 × 10⁻³ L·mol⁻¹·s⁻¹) [3] provides a basis for selective oxidation strategies. In complex aqueous matrices containing both arsenite and sulfite, perbromate can be used to preferentially oxidize As(III) to the less toxic and more easily removable As(V) species, with an 81-fold kinetic preference. This selectivity is not achievable with stronger, less discriminating oxidants like ozone or permanganate, positioning perbromate as a valuable reagent for specialized water treatment research and analytical method development (e.g., speciation analysis).

High-Potential Oxidant for Challenging Organic Transformations Where Perchlorate and Periodate Fail

For organic substrates that are resistant to oxidation by periodate (E° IO₄⁻/IO₃⁻ = +1.60 V) and inert to perchlorate, perbromate's higher oxidation potential (E° BrO₄⁻/BrO₃⁻ = +1.853 V) [3] offers a new thermodynamic driving force. This 253 mV increase over periodate can be the difference between an unfavorable and a favorable free energy change for a specific redox reaction. While practical applications are still emerging due to synthetic limitations, research into perbromate-mediated oxidations of recalcitrant pharmaceuticals or agrochemical intermediates represents a promising niche where its superior potential is uniquely enabling [5]. The preparation of alkyl perbromates as strong, specialized oxidants for alcohols, as described in patent literature, further exemplifies this application space [5].

Model Compound for Probing the 'Perbromate Anomaly' in Theoretical and Computational Chemistry

Perbromate remains a fascinating case study in the divergence between thermodynamic stability and synthetic accessibility. Computational studies (Hartree-Fock-Slater calculations) confirm that perbromate should be comparable in stability to perchlorate and periodate [3], yet its synthesis remained elusive for decades. This makes it an important benchmark system for developing and validating advanced computational chemistry models aimed at predicting kinetic barriers, reaction pathways, and the subtle influence of relativistic effects or d-orbital participation in the chemistry of fourth-period elements [3][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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